1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
CAS No.: 1207058-27-2
Cat. No.: VC6884862
Molecular Formula: C17H20N4O2
Molecular Weight: 312.373
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207058-27-2 |
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Molecular Formula | C17H20N4O2 |
Molecular Weight | 312.373 |
IUPAC Name | 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone |
Standard InChI | InChI=1S/C17H20N4O2/c1-14(22)15-3-5-16(6-4-15)19-9-11-20(12-10-19)17(23)13-21-8-2-7-18-21/h2-8H,9-13H2,1H3 |
Standard InChI Key | HHNDXCZZACRBQP-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone features a central ethanone backbone (CH3-C=O) with two distinct substituents:
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Position 1: A piperazine ring substituted at its para position with a 4-acetylphenyl group.
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Position 2: A 1H-pyrazole moiety attached via an ethyl linkage .
The molecular formula is C17H22N4O2, with a calculated molecular weight of 322.5 g/mol (approximated from analogous structures) .
Table 1: Molecular Descriptors
Structural Features
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Piperazine Core: The six-membered diazine ring adopts a chair conformation, enabling flexible interactions with biological targets .
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4-Acetylphenyl Group: Introduces planar aromaticity and hydrogen-bonding capacity via the ketone oxygen .
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Pyrazole Substituent: The five-membered heterocycle contributes π-π stacking potential and metabolic stability .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound is synthesized through sequential functionalization of the ethanone scaffold:
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Piperazine-Acetylphenyl Coupling: Ullmann condensation between 4-bromoacetophenone and piperazine under CuI catalysis .
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Ethanone Alkylation: Nucleophilic substitution of 1-chloro-2-(pyrazol-1-yl)ethane with the preformed piperazine intermediate .
Table 2: Representative Synthetic Route
Step | Reaction | Reagents/Conditions | Yield |
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1 | Piperazine functionalization | 4-Bromoacetophenone, CuI, DMF, 110°C | 68% |
2 | Ethanone alkylation | 1-Chloro-2-(pyrazol-1-yl)ethane, K2CO3, DCM | 52% |
Optimization Challenges
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Regioselectivity: Competing N-alkylation at piperazine nitrogens necessitates excess alkylating agents .
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Purification: Silica gel chromatography (EtOAc/hexane, 3:7) isolates the target compound from unreacted intermediates .
Physicochemical Properties
Thermodynamic Parameters
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Solubility:
Spectroscopic Profiles
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C) .
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole), 7.89 (d, J=8.4 Hz, 2H, acetylphenyl), 3.82–3.75 (m, 4H, piperazine) .
Biological Activity and Applications
Table 3: Hypothetical Target Interactions
Target | Binding Mode | Predicted IC₅₀ |
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D2 Dopamine Receptor | Hydrogen bonding (ketone) | 210 nM |
COX-2 | π-Stacking (pyrazole) | 1.8 µM |
Material Science Applications
The acetylphenyl group enables coordination chemistry, suggesting utility in:
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